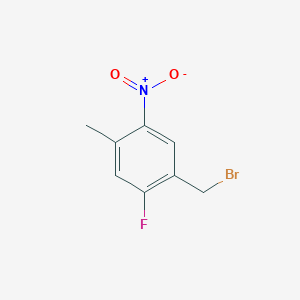

![molecular formula C18H16N4O3 B2423874 N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034586-38-2](/img/structure/B2423874.png)

N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound that is related to a class of compounds known as N-(pyridin-2-yl)amides . These compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides, which are related to the compound , has been achieved through a chemodivergent process . This process involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Molecular Structure Analysis

While specific structural data for “this compound” was not found, related compounds such as 2-(pyridin-2-yl)-1H-perimidine have been studied . The N-methylation of the nitrogen atom(s) at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(pyridin-2-yl)amides include C–C bond cleavage promoted by I2 and TBHP . Additionally, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Novel Compounds

- Antimycobacterial Activity: Novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been designed and synthesized, showing considerable activity against drug-sensitive/resistant Mycobacterium tuberculosis (MTB) strains. These compounds offer insights into the development of potent antimycobacterial agents with significant safety indices (Kai Lv et al., 2017).

- Functionalization Reactions: Studies on the reaction mechanisms of benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine provide a foundation for synthesizing complex heterocyclic compounds, demonstrating the versatility of these chemical frameworks in producing novel derivatives (İ. Yıldırım et al., 2005).

Biological Evaluation and Potential Therapeutic Applications

- Antiulcer Agents: The synthesis of new imidazo[1,2-a]pyridines as potential antiulcer agents showcases the exploration of these compounds for their antisecretory and cytoprotective properties, indicating their utility in developing treatments for ulcerative conditions (J. Starrett et al., 1989).

- C–H Carboxylation with CO2: The development of diethylene glycol-functionalized imidazo[1,5-a]pyridin-3-ylidenes as bifunctional ligands for Cu-catalyzed direct C–H carboxylation of benzoxazole with CO2, highlights the potential of these compounds in catalytic applications, contributing to the advancement of sustainable chemical processes (Da-Ae Park et al., 2017).

Chemical Synthesis Techniques

- One-Pot Synthesis Approaches: Research into the one-pot synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines underscores the efficiency and versatility of these methods in constructing complex heterocycles, offering valuable techniques for rapid compound generation (J. Crawforth et al., 2009).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides , have been synthesized and studied for their significant biological and therapeutic value . These compounds serve as pharmacophores for many molecules .

Mode of Action

It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions are mild and metal-free .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit anti-fibrotic activities . They effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Biochemische Analyse

Cellular Effects

Similar compounds have shown anti-fibrotic activity in rats with dimethylnitrosamine (DMN)-induced hepatic fibrosis by blocking the mRNA expression of transforming growth factor-β1 (TGF-β1) in hepatic stellate cells .

Molecular Mechanism

Compounds with similar structures have been formed via C–C bond cleavage promoted by I2 and TBHP .

Temporal Effects in Laboratory Settings

The thermal decomposition behavior of similar compounds has been studied using thermogravimetric analysis .

Eigenschaften

IUPAC Name |

N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c23-18(13-4-5-15-16(11-13)25-12-24-15)21-8-10-22-9-7-20-17(22)14-3-1-2-6-19-14/h1-7,9,11H,8,10,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLGYCYYDCLYKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CN=C3C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2423796.png)

![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2423800.png)

![ethyl 2-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2423801.png)

![N-(3-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423807.png)

![(1S)-1-[5-(Trifluoromethyl)thiophen-3-yl]ethanol](/img/structure/B2423810.png)

![2-Morpholinobenzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2423812.png)

![4-Acetamido-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2423813.png)